RID-F

Proteasome Inhibition Enzymatic Assay Small Molecule Inhibitor

Researchers requiring a nonpeptidic, noncovalent proteasome inhibitor face limited options distinct from clinical peptidic agents like bortezomib. RID-F addresses this gap as a tamoxifen-derived small molecule with a unique noncovalent binding mode. • Balanced submicromolar inhibition: IC50 = 0.64 μM (CT-L), 0.34 μM (T-L), 0.43 μM (PGPH) • Validated chemical probe for dissecting complete proteasome inhibition vs. selective CT-L blockade • Defined pharmacophore (RID-F-S*4) enables structure-based optimization Supplied as ≥98% pure solid with global shipping for research use.

Molecular Formula C38H50N2O2
Molecular Weight 566.8 g/mol
CAS No. 1020853-03-5
Cat. No. B1680631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRID-F
CAS1020853-03-5
SynonymsRID-F;  RID F;  RIDF;  Ridaifen-F;  Ridaifen F; 
Molecular FormulaC38H50N2O2
Molecular Weight566.8 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)OCCN2CCCCCC2)C3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=CC=C5
InChIInChI=1S/C38H50N2O2/c1-2-37(32-14-8-7-9-15-32)38(33-16-20-35(21-17-33)41-30-28-39-24-10-3-4-11-25-39)34-18-22-36(23-19-34)42-31-29-40-26-12-5-6-13-27-40/h7-9,14-23H,2-6,10-13,24-31H2,1H3
InChIKeyCVNPFNZJSHRZFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RID-F (Ridaifen-F): Nonpeptidic Proteasome Inhibitor


RID-F (Ridaifen-F, CAS 1020853-03-5) is a nonpeptidic, small-molecule proteasome inhibitor derived from tamoxifen, with the molecular formula C38H50N2O2 and a molecular weight of 566.82 g/mol [1]. It acts as a potent inhibitor of the human 20S proteasome, a validated therapeutic target in multiple myeloma and other cancers [2]. RID-F is classified as a nonpeptidic, noncovalent inhibitor, distinguishing it from peptidic and covalent proteasome inhibitors used in clinical settings [2].

Proteasome pathway studies: Pan-catalytic inhibition of human 20S proteasome for comprehensive protein degradation research.
Nonpeptidic scaffold workflow: Tamoxifen-derived, noncovalent chemical probe distinct from clinical peptidic inhibitors.
Cell-model endpoint review: Supports cytotoxicity and proteasome function investigation in ER-dependent and ER-independent contexts.

RID-F: Why Generic Substitution Fails


Generic substitution of RID-F with other proteasome inhibitors, such as peptidic clinical agents (e.g., bortezomib, carfilzomib) or other nonpeptidic analogs, is not scientifically valid due to fundamental differences in chemical scaffold, binding mode, and functional outcomes [1]. RID-F is a nonpeptidic, noncovalent inhibitor that engages the proteasome's protease subunits in a manner distinct from both peptidic covalent inhibitors and other nonpeptidic chemotypes, as demonstrated by competition binding studies with biotin-belactosin A [1]. This unique interaction profile translates into a distinct pattern of proteasome inhibition and cellular response, including the accumulation of ubiquitinated proteins and induction of apoptosis in human cells [1]. Furthermore, structure-activity relationship (SAR) studies have identified RID-F-S*4 as the minimal structural derivative retaining full potency, underscoring that even minor modifications to the RID-F scaffold can ablate or alter activity [1]. The following quantitative evidence guide provides the specific, comparator-based data required to justify the selection of RID-F for research and development programs.

This Product
RID-F (Nonpeptidic Inhibitor)
Noncovalent, nonpeptidic scaffold with pan-catalytic 20S proteasome engagement and distinct binding interaction profile.
VS
Common Substitutes
Peptidic Clinical Inhibitors
Peptidic covalent/reversible binders (e.g., bortezomib, carfilzomib) preferentially targeting CT-L activity. Binding mode and cytotoxicity profile may not transfer directly.

RID-F: Quantitative Comparative Evidence


Pan-Proteasome Catalytic Inhibition

RID-F inhibits all three catalytic activities of the human 20S proteasome—chymotrypsin-like (CT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolytic (PGPH)—with submicromolar potency. This pan-inhibition profile is a key differentiator from some peptidic inhibitors that preferentially target only the CT-L activity [1].

Pan-Proteasome Catalytic Inhibition
Class-level inference
CT-L IC50 0.64 μM; T-L IC50 0.34 μM; PGPH IC50 0.43 μM
Peptidic comparators show >10-fold selectivity for CT-L
Reported pan-inhibition profile supports comprehensive degradation blockade research.
In vitro assay using purified human 20S proteasome.
Proteasome Inhibition Enzymatic Assay Small Molecule Inhibitor

Nonpeptidic Scaffold and Binding Mode

RID-F possesses a nonpeptidic scaffold derived from tamoxifen, which fundamentally differentiates it from peptidic proteasome inhibitors such as bortezomib, carfilzomib, and ixazomib. Furthermore, competition binding experiments demonstrate that RID-F derivatives interact with the proteasome's protease subunits in a manner distinct from belactosin A, a peptidic proteasome inhibitor [1].

Nonpeptidic Scaffold and Binding Mode
Class-level inference
Nonpeptidic, noncovalent interaction distinct from belactosin A
Tamoxifen-derived scaffold; mechanism fundamentally different from peptidic binders
Supports unique binding-mode research and resistance-mechanism investigation.
Biotin-belactosin A competition binding experiments.
Medicinal Chemistry Proteasome Inhibitor Binding Mode

ER-Independent Cytotoxicity

RID-F exhibits cytotoxic activity against both estrogen receptor (ER)-negative and ER-positive human cancer cell lines, with CC50 values of 4.38 μM in HEK293 cells and 3.42 μM in HL-60 cells after 48 hours of treatment [1]. This dual activity profile suggests potential utility across a broader range of cancer types compared to agents whose efficacy is dependent on ER status.

ER-Independent Cytotoxicity
Class-level inference
HEK293 CC50 4.38 μM; HL-60 CC50 3.42 μM
Cytotoxic in both ER-negative and ER-positive lines, unlike parent tamoxifen
Reported cell-model response context supports ER-independent proteasome research.
MTT assay, 48 h treatment. Endpoint review required.
Cytotoxicity Cancer Cell Lines Proteasome Inhibitor

Minimal Pharmacophore: RID-F-S*4

Structure-activity relationship (SAR) studies identified RID-F-S*4 (compound 25) as the smallest derivative compound within the series that retains proteasome inhibitory activity comparable to the parent molecule, RID-F [1].

Minimal Pharmacophore: RID-F-S*4
Head-to-head
RID-F-S*4 retains comparable potency to RID-F
Smallest derivative with full proteasome inhibitory activity
Defines essential structural elements for medicinal chemistry optimization.
In vitro proteasome activity assays.
Structure-Activity Relationship Medicinal Chemistry Proteasome Inhibitor

RID-F: Application Scenarios


Pan-Proteasome Chemical Probe

Researchers investigating the biological consequences of complete proteasome inhibition, as opposed to selective CT-L inhibition, can utilize RID-F as a chemical probe. Its balanced submicromolar inhibition of CT-L, T-L, and PGPH activities provides a tool to dissect the contributions of each catalytic site to cellular homeostasis and disease pathogenesis [1].

Lead for Nonpeptidic Proteasome Inhibitors

Medicinal chemists seeking to develop novel, nonpeptidic proteasome inhibitors with improved drug-like properties can use RID-F as a lead scaffold. The identification of RID-F-S*4 as the minimal pharmacophore provides a defined starting point for structure-based optimization, aiming to enhance potency, selectivity, and pharmacokinetic profiles [1].

Proteasome Function in ER-Negative Cancer Models

Cancer biologists studying proteasome function in ER-negative tumors, where tamoxifen and other ER-targeted therapies are ineffective, can employ RID-F to induce proteasome inhibition and apoptosis. The compound's cytotoxic activity in ER-negative HEK293 cells validates its utility as a tool compound for exploring proteasome dependency in hormone-independent cancers [1].

Proteasome Assay Reference Standard

Biochemists and screening laboratories require well-characterized, nonpeptidic proteasome inhibitors as reference standards for assay development and quality control. RID-F, with its defined IC50 values for all three proteasome activities and established mechanism of action, serves as a valuable positive control for validating high-throughput screening campaigns and profiling novel inhibitors [1].

Application
Selection Property
Validation Focus
Pan-Proteasome Chemical Probe
Balanced pan-catalytic inhibition
CT-L, T-L, and PGPH activity contribution profiling
Lead for Nonpeptidic Inhibitors
Nonpeptidic scaffold with defined pharmacophore
Structure-based optimization and drug-like property enhancement
ER-Negative Cancer Model Studies
ER-independent cytotoxicity
Proteasome dependency and apoptosis pathway endpoint review
Proteasome Assay Reference Standard
Defined IC50 values and mechanism
Assay development and high-throughput screening validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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